molecular formula C19H28O2 B1676461 Normethandrone CAS No. 514-61-4

Normethandrone

Cat. No.: B1676461
CAS No.: 514-61-4
M. Wt: 288.4 g/mol
InChI Key: ZXSWTMLNIIZPET-PZKNQLILSA-N
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Mechanism of Action

Target of Action

Normethandrone, also known as Methylestrenolone or Methylnortestosterone, is a synthetic progestin and androgen/anabolic steroid (AAS) medication . It primarily targets the progesterone receptor and the androgen receptor . The progesterone receptor is the biological target of progestogens like progesterone, while the androgen receptor is the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Mode of Action

As a progestin, this compound acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. As an AAS, it also acts as an agonist of the androgen receptor , mimicking the action of natural androgens. It also has some estrogenic activity .

Pharmacokinetics

This compound is administered orally . It is metabolized by aromatase into methylestradiol in small quantities, similarly to methyltestosterone and metandienone .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its target receptors. As a progestin, it can influence reproductive function and menstrual cycles. As an AAS, it can promote muscle growth and bone density. Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause liver damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors In general, factors such as the individual’s overall health, diet, and other medications can influence the action of any medication. It’s also important to note that the use of this compound should always be under the supervision of a healthcare provider due to its potential side effects .

Biochemical Analysis

Biochemical Properties

Normethandrone is a synthetic progestogen and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It is also a synthetic AAS and hence is an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone (DHT) .

Cellular Effects

This compound has been found to increase nitrogen retention, a measure of anabolic effect, at a dosage of 30 mg/day . Side effects of this compound include symptoms of masculinization like acne, increased hair growth, voice changes, and increased sexual desire . It can also cause liver damage .

Molecular Mechanism

This compound is a modified form of nandrolone . It differs by the addition of a methyl group at carbon 17-alpha to protect the hormone during oral administration . This compound is aromatized by the body, and converts to a synthetic estrogen with a high level of biological activity (17alpha-methyl-estradiol) .

Temporal Effects in Laboratory Settings

It is known that this compound is metabolized by aromatase into methylestradiol in small quantities, similarly to methyltestosterone and metandienone .

Dosage Effects in Animal Models

Animal studies looking at the oral potency of this steroid rate it to be roughly 3-6 times more anabolic than methyltestosterone, while possessing only roughly 10-25% more androgenicity .

Metabolic Pathways

This compound is involved in the metabolic pathways of progestogens and androgens . It interacts with enzymes such as aromatase, which converts it into methylestradiol .

Transport and Distribution

It is known that this compound is taken orally and is metabolized in the liver .

Subcellular Localization

As a steroid hormone, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to its respective receptors and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Normethandrone is synthesized from 19-nortestosterone through a series of chemical reactions. The process involves the methylation of 19-nortestosterone at the 17α position to produce 17α-methyl-19-nortestosterone . This reaction typically requires the use of methylating agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Normethandrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce dehydrogenated derivatives .

Properties

CAS No.

514-61-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(10R,13S,17S)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,14-17,21H,3-10H2,1-2H3/t14-,15?,16?,17?,18-,19-/m0/s1

InChI Key

ZXSWTMLNIIZPET-PZKNQLILSA-N

Isomeric SMILES

C[C@]12CCC3[C@H]4CCC(=O)C=C4CCC3C1CC[C@]2(C)O

SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CCC34

Appearance

Solid powder

514-61-4

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17-alpha-methyl-19-nortestosterone
methylestrenolone
methylnortestosterone
methyloestrenolone
normethandrolone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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